
1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde: is an organic compound with a complex structure, characterized by multiple methyl groups and an aldehyde functional group. This compound is part of the indene family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The process begins with the corresponding pentamethyltetrahydroindane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of catalysts like cobalt naphthenate ensures efficient oxidation, and the process is optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance industry, this compound is used for its musk-like odor, contributing to the formulation of perfumes and scented products .
Wirkmechanismus
The mechanism of action of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activities.
Vergleich Mit ähnlichen Verbindungen
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
1,1,2,3,3-Pentamethylindane: Another derivative with a different substitution pattern.
Eigenschaften
CAS-Nummer |
88633-02-7 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1,1,4,6,7-pentamethyl-2,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)14-12(6-7-15(14,4)5)11(3)13(9)8-16/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
MYYNRFYLQHKLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC2(C)C)C(=C1C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



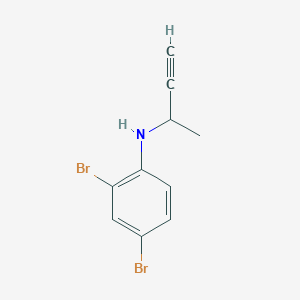

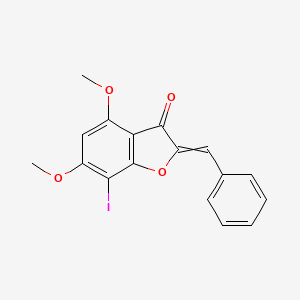
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

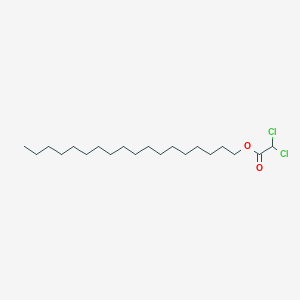
![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
stannane](/img/structure/B14374678.png)
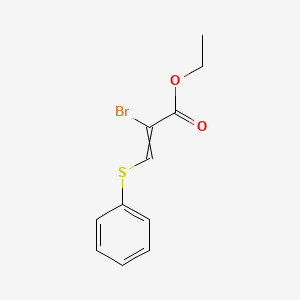
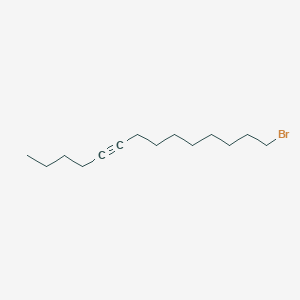

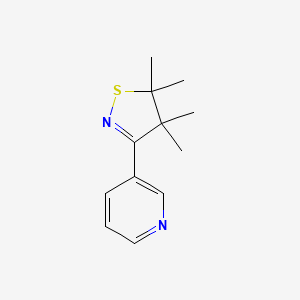
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)
